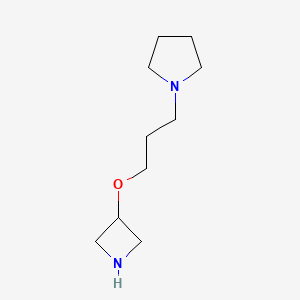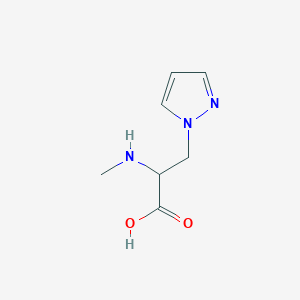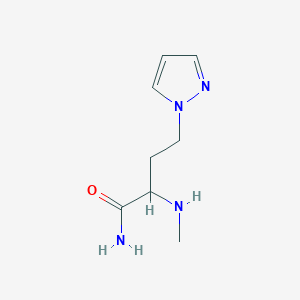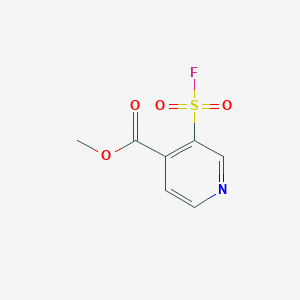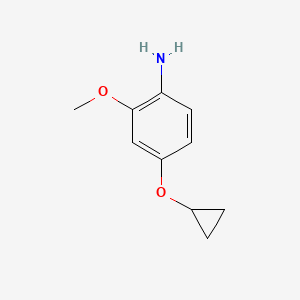
4-Cyclopropoxy-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-2-methoxyaniline is an organic compound with the molecular formula C10H13NO2 It is characterized by the presence of a cyclopropoxy group and a methoxy group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-methoxyaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group. For example, starting with 4-bromo-2-methoxyaniline, the cyclopropoxy group can be introduced using cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4-Cyclopropoxy-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Cyclopropoxy-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Cyclopropoxy-4-methoxyaniline
- 4-Methoxyaniline
- Cyclopropoxybenzene
Uniqueness
4-Cyclopropoxy-2-methoxyaniline is unique due to the presence of both cyclopropoxy and methoxy groups on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
4-cyclopropyloxy-2-methoxyaniline |
InChI |
InChI=1S/C10H13NO2/c1-12-10-6-8(4-5-9(10)11)13-7-2-3-7/h4-7H,2-3,11H2,1H3 |
InChIキー |
XMUPOHKZAYRFSS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)OC2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


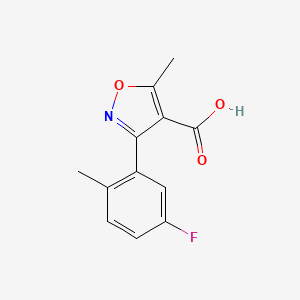
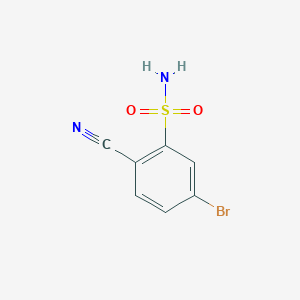



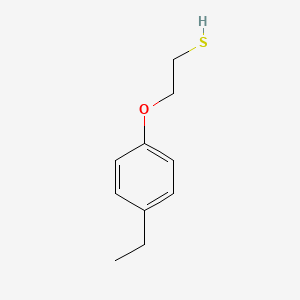
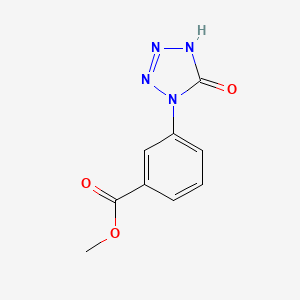

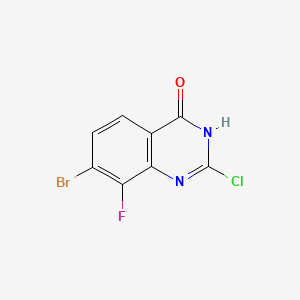
![5-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13635080.png)
